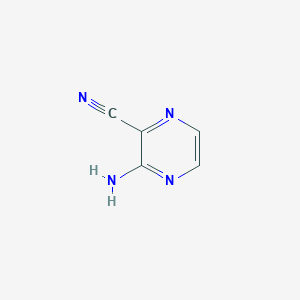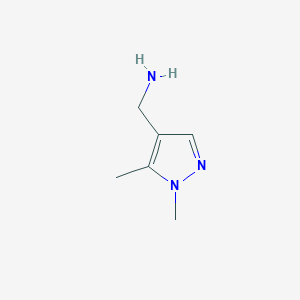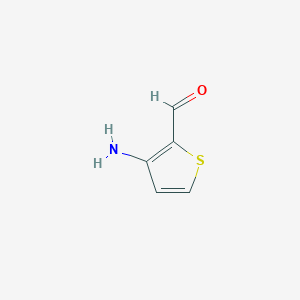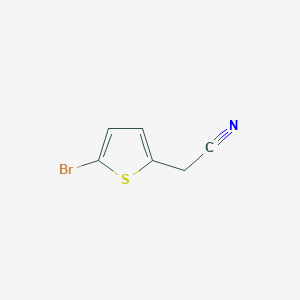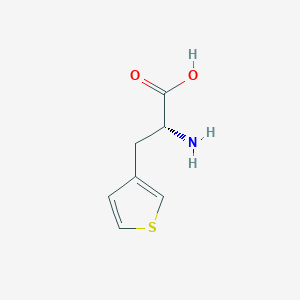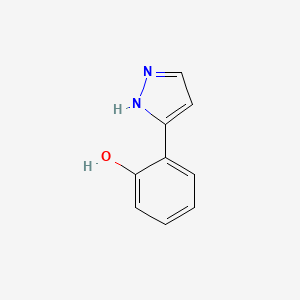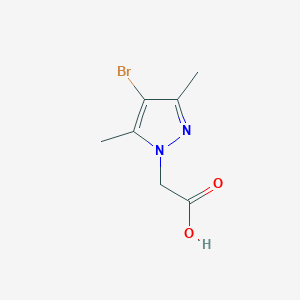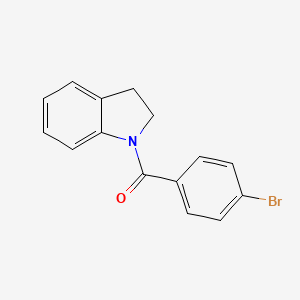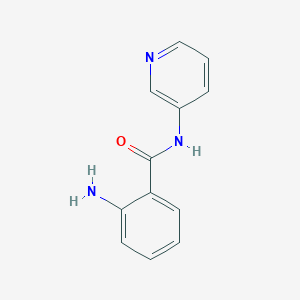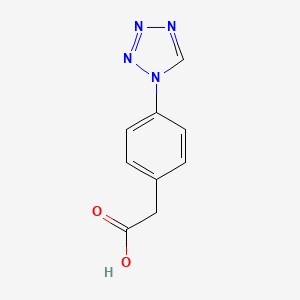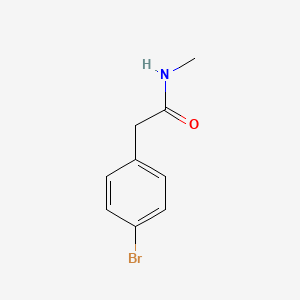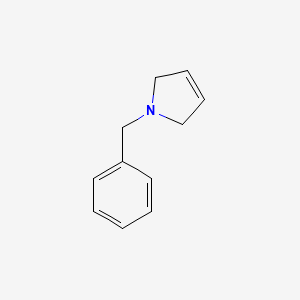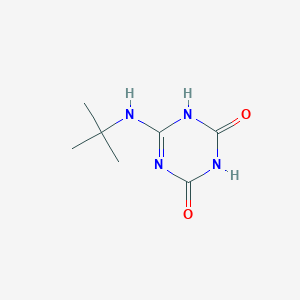
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butylamino group and two hydroxyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with tert-butylamine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The tert-butylamino group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of triazine-2,4-dione derivatives.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt biological processes in plants and pests.
作用机制
The mechanism of action of 6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-(tert-Butylamino)ethanol: A compound with a similar tert-butylamino group but different functional groups.
2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine: Another triazine derivative with different substituents.
Uniqueness
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both tert-butylamino and hydroxyl groups on the triazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.2 g/mol |
IUPAC 名称 |
6-(tert-butylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)11-4-8-5(12)10-6(13)9-4/h1-3H3,(H3,8,9,10,11,12,13) |
InChI 键 |
RMGNIWIYFYKTDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=NC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)
